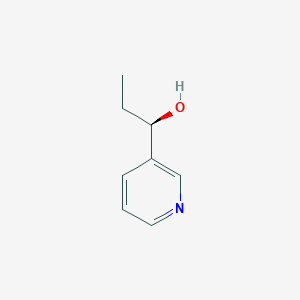

(R)-1-(3-吡啶基)-1-丙醇

描述

The compound “®-1-(3-Pyridyl)-1-propanol” likely belongs to a class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “®-1-(3-Pyridyl)-1-propanol” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by the pyridyl group. For example, in a study of porphyrin capsules using Group 15 tris (3-pyridyl) linkers, it was found that the dimensions and structural preference of the capsules could be altered by changing the bond length in the linkers .Chemical Reactions Analysis

Pyridyl-based compounds have been shown to participate in various chemical reactions. For instance, pyridyl disulfide-based thiol–disulfide exchange reactions have been used in the design of redox-responsive polymeric materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by its pyridyl group. For example, in a study of RuII–porphyrin dyes, it was found that the photophysical properties of the light absorber could be modulated upon metalation .科学研究应用

立体选择性合成

(R)-1-(3-吡啶基)-1-丙醇在立体选择性合成中起着至关重要的作用。例如,它是合成RWJ-53308的关键起始物质,这是一种口服活性的血小板纤维蛋白原受体拮抗剂(H. Zhong et al., 1999)。这突显了它在创造具有特定立体化配置的化合物中的重要性,这对药物开发至关重要。

光谱特性和药物代谢活性

该化合物对还原微粒体的光谱特性和药物代谢活性的影响是显著的(H. Jonen et al., 1974)。它展示了该化合物在理解和操纵生化过程中的潜力,特别是在肝酶中。

催化和化学反应

在催化中,(R)-1-(3-吡啶基)-1-丙醇参与了各种化学反应。例如,它用于催化二烷基锌对醛的不对称加成(M. Ishizaki et al., 1994)。这种应用在有机合成中至关重要,可以生产特定的醇类化合物的对映体。

复合物形成和结构研究

(R)-1-(3-吡啶基)-1-丙醇还在金属配合物的形成和结构分析中起着关键作用。例如,它在有机锡化合物的分子内配位研究中发挥作用(V. Das等,1987)。这些研究对于理解分子相互作用和新材料的开发至关重要。

对映选择性代谢

该化合物在对映选择性代谢中的作用在研究中得到证实,比如吸烟者尿液中烟草特异性致癌物质的代谢(S. Carmella et al., 1999)。这项研究提供了关于化合物特定对映体可能具有不同生物活性和代谢途径的见解。

未来方向

The future directions for research on “®-1-(3-Pyridyl)-1-propanol” and related compounds could include further exploration of their synthesis, properties, and potential applications. For example, the use of main group elements in supramolecular chemistry involving organic and metallo-organic host assemblies is a relatively unexplored area that could provide opportunities for systematic size and structural control in an important class of supramolecular capsules .

属性

IUPAC Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)